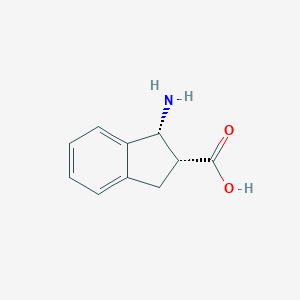

cis-1-Amino-indan-2-carboxylic acid

Descripción

cis-1-Amino-indan-2-carboxylic acid (CAS: 135053-20-2) is a bicyclic β-amino acid featuring a rigid indane backbone. This compound is structurally characterized by a fused benzene and cyclopentane ring system, with amino and carboxylic acid groups in a cis-configuration. Its conformational rigidity and chiral centers make it a valuable scaffold in asymmetric synthesis and drug design . Notably, derivatives of this compound are integral to pharmaceuticals such as Indinavir sulfate (Crixivan®), an HIV protease inhibitor . It also serves as a chiral auxiliary in enantioselective reactions, including diastereoselective alkylation and reductions .

Propiedades

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDUYUYIRYKACW-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135053-20-2 | |

| Record name | cis-1-Amino-indan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-indan-2-carboxylic acid typically involves the selective introduction of nitrogen and oxygen atoms at the C1 and C2 positions, respectively. One common method is the use of a trisaminocyclopropenium (TAC) ion catalyst under electrochemical conditions and compact fluorescent lamp (CFL) irradiation in the presence of acetonitrile and water . The major challenge in its synthesis is controlling the cis-selectivity and achieving enantioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of controlling cis-selectivity and enantioselectivity remain crucial in scaling up the synthesis for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: cis-1-Amino-indan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- cis-1-Amino-indan-2-carboxylic acid serves as a crucial precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it an essential reagent in organic reactions.

Chiral Auxiliary

- The compound is utilized as a chiral auxiliary in asymmetric synthesis. It helps control the stereochemistry of reactions, significantly improving the enantioselectivity and yield of desired products. This application is particularly important in the synthesis of pharmaceuticals where specific stereochemistry is critical .

Biological Research

Proteomics and Biochemical Studies

- In proteomics research, this compound is employed as a biochemical tool to study protein interactions and functions. Its ability to mimic natural amino acids allows researchers to investigate biological pathways and molecular mechanisms effectively .

Neurotransmitter Modulation

- Preliminary studies suggest that this compound may act as a neurotransmitter or modulator, influencing neurological functions. Its structural similarity to other amino acids enables it to interact with various biological systems, potentially leading to therapeutic applications .

Medicinal Applications

Drug Development

- Research has identified this compound as a valuable component in the development of several therapeutic agents. Notable examples include:

Therapeutic Potential

- Ongoing studies are exploring the compound's potential therapeutic applications beyond its role in existing drugs. Its interactions with biological targets are being examined to assess its efficacy in treating various conditions.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties facilitate the development of tailored chemical products for specific applications.

Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used for synthesizing complex molecules |

| Chiral Auxiliary | Enhances enantioselectivity in asymmetric synthesis | |

| Biology | Proteomics Research | Investigates protein interactions and functions |

| Neurotransmitter Modulation | Potentially influences neurological pathways | |

| Medicine | Drug Development | Precursor for drugs like Indinavir and KNI-10006 |

| Therapeutic Potential | Explored for new treatment options | |

| Industry | Specialty Chemicals Production | Utilized in creating specialized chemical products |

Case Studies

- Indinavir Development : The incorporation of this compound into indinavir's structure showcases its role as a vital building block in drug design, leading to significant advancements in HIV treatment.

- Asymmetric Synthesis Techniques : Various methodologies have been developed to utilize this compound as a chiral auxiliary, demonstrating improved yields and selectivity in synthesizing optically active compounds essential for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of cis-1-Amino-indan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it facilitates enantioselective reactions by providing a rigid cyclic skeleton that influences the stereochemistry of the reaction products . In drug design, it interacts with biological targets such as enzymes and receptors, modulating their activity to achieve therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with cis-1-Amino-indan-2-carboxylic acid, including cyclic backbones, amino-carboxylic acid functionalization, or applications in catalysis and therapeutics.

cis-1-Amino-2-indanol

- Structure: A bicyclic amino alcohol with an indane core (C₉H₁₁NO).

- Applications :

- Pharmacological Role: Not directly therapeutic but critical in synthesizing chiral intermediates.

- Synthesis : Asymmetric reduction or enzymatic resolution methods .

- Physicochemical Properties :

cis-2-Amino-1-cyclopentanecarboxylic Acid (Cispentacin)

- Structure: Monocyclic β-amino acid (C₆H₁₁NO₂) with a cyclopentane ring.

- Applications: Antibiotic Activity: Inhibits fungal growth by targeting isoleucyl-tRNA synthetase . Biochemical research reagent for studying amino acid transport .

- Synthesis : Enzymatic or chemical resolution of racemic mixtures .

- Physicochemical Properties :

2-Aminoindan-2-carboxylic Acid Hydrochloride

- Structure: Indane derivative with amino and carboxylic acid groups in a geminal configuration (C₁₀H₁₁NO₂·HCl).

- Applications :

- Physicochemical Properties :

cis-2-Amino-1-cyclohexanecarboxylic Acid

- Structure: Monocyclic β-amino acid (C₇H₁₃NO₂) with a cyclohexane ring.

- Applications :

- Safety: Classified as non-hazardous under GHS guidelines .

- Physicochemical Properties :

cis-2-Amino-cycloheptanecarboxylic Acid

- Structure: Monocyclic β-amino acid (C₈H₁₅NO₂) with a seven-membered ring.

- Physicochemical Properties :

Comparative Analysis Table

Key Structural and Functional Differences

Ring Size and Rigidity: Indane derivatives (e.g., this compound) exhibit higher rigidity due to aromatic fusion, enhancing stereochemical control in catalysis . Smaller rings (cyclopentane) improve solubility but reduce thermal stability compared to indane systems .

Pharmacological Activity: this compound derivatives target viral proteases, while cispentacin acts on fungal enzymes .

Synthesis Complexity :

- Indane derivatives often require multi-step enantioselective syntheses, whereas cyclopentane analogs are resolved via enzymatic methods .

Actividad Biológica

Cis-1-amino-indan-2-carboxylic acid (also known as this compound hydrochloride) is an amino acid derivative notable for its unique structural features, which include an indan ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug design, due to its potential biological activities and interactions with biological systems.

The empirical formula of this compound is C₁₀H₁₁NO₂·HCl, with a molecular weight of 213.66 g/mol. Its structure allows it to participate in a range of chemical reactions, making it a valuable building block in synthetic chemistry.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The presence of amino and carboxylic acid groups enables it to form hydrogen bonds and ionic interactions, influencing the activity and function of target molecules. This interaction is critical for its role as a neurotransmitter or modulator, potentially affecting neurological pathways.

Biological Activities

Research indicates that this compound may have several biological roles:

- Neurotransmitter Modulation : The compound's structural similarity to other amino acids suggests it may influence neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

- Drug Development : It has been explored as a precursor in the synthesis of drugs targeting diseases like HIV and malaria. Its incorporation into drug structures has shown promise in enhancing therapeutic efficacy.

- Chiral Auxiliary : In asymmetric synthesis, this compound serves as a chiral auxiliary, improving enantioselectivity and yield in various reactions .

Case Studies

- HIV Protease Inhibitors : this compound has been utilized in the development of HIV protease inhibitors, which are crucial in the treatment of AIDS. The compound's enantiomers have been shown to enhance the effectiveness of these inhibitors significantly .

- Inhibition Studies : A study investigated the inhibitory effects of synthesized compounds derived from this compound on cholinesterases (AChE and BuChE). Some derivatives exhibited IC50 values as low as 14.8 nM, indicating strong inhibitory activity against these enzymes .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-1-Amino-indan-2-carboxylic acid | Isomeric form with trans configuration | Different reactivity and biological properties |

| 1-Amino-indan-2-carboxylic acid | Lacks stereochemical specificity | More versatile but less targeted than cis form |

| 2-Amino-indan-1-carboxylic acid | Amino group at position 2 | Offers different interaction profiles due to positional differences |

Applications in Research

This compound is widely studied for its potential applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing bioactive compounds.

- Asymmetric Synthesis : Utilized as a chiral auxiliary to enhance selectivity in organic reactions.

- Biochemical Research : Investigated for its interactions with proteins and enzymes, contributing to the understanding of metabolic pathways .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For clustered data (e.g., multiple observations per sample), employ mixed-effects models to account for intra- and inter-group variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.